5-(2,4-dichlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2,4-DICHLOROPHENYL)-4-{[(E)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a complex organic compound that features a triazole ring, a dichlorophenyl group, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-DICHLOROPHENYL)-4-{[(E)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-DICHLOROPHENYL)-4-{[(E)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,4-DICHLOROPHENYL)-4-{[(E)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2,4-DICHLOROPHENYL)-4-{[(E)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes, potentially inhibiting their activity. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrole moiety can participate in hydrogen bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Dichlorophenyl)-1,2,4-triazole: Lacks the pyrrole moiety and hydrosulfide group.
4-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-triazole: Lacks the dichlorophenyl group and hydrosulfide group.
5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a thiol group instead of a hydrosulfide group.
Uniqueness
5-(2,4-DICHLOROPHENYL)-4-{[(E)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrosulfide group, in particular, may enhance its potential as a therapeutic agent by providing additional sites for interaction with biological targets.
Properties
Molecular Formula |
C14H11Cl2N5S |
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Molecular Weight |
352.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11Cl2N5S/c1-20-6-2-3-10(20)8-17-21-13(18-19-14(21)22)11-5-4-9(15)7-12(11)16/h2-8H,1H3,(H,19,22)/b17-8+ |
InChI Key |
CNLDMALHCJNTIR-CAOOACKPSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CN1C=CC=C1C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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